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Compound of Interest

Compound Name:
(6-(Dimethylamino)-4-

methylpyridin-3-yl)boronic acid

Cat. No.: B2809975 Get Quote

Pyridinylboronic acids and their derivatives are indispensable building blocks in contemporary

organic synthesis, particularly within the realms of medicinal chemistry and materials science.

Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-

coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2] Among these

valuable reagents, (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid is a structurally

significant intermediate. The presence of the dimethylamino group, a strong electron-donating

substituent, and the methyl group on the pyridine ring allows for fine-tuning of the electronic

properties and steric environment of resulting coupled products, making it a sought-after

component in the synthesis of complex molecules for drug discovery and advanced materials.

[1]

This guide provides a comprehensive overview of the synthesis of (6-(Dimethylamino)-4-
methylpyridin-3-yl)boronic acid, grounded in established chemical principles. We will explore

the underlying reaction mechanisms, present a detailed experimental protocol, and discuss the

critical safety considerations necessary for handling the reagents and final product.

Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is paramount for its successful

synthesis and application.
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Property Value Source

CAS Number 535934-70-4 [3][4]

Molecular Formula C₈H₁₃BN₂O₂ [3]

Molecular Weight 180.01 g/mol [3]

Physical Form Solid [3]

Purity Typically ≥98% [3]

Storage
Inert atmosphere, room

temperature
[3]

InChI Key
CVPDQSRAEJAOCP-

UHFFFAOYSA-N
[3]

Safety and Hazard Information
(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid and its precursors require careful

handling in a controlled laboratory environment.[5]

Hazard Pictogram: GHS07 (Exclamation mark)[3][6]

Signal Word: Warning[3][6]

Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
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P280: Wear protective gloves/eye protection/face protection.[5][6]

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.[5]

[6][7]

Core Synthesis Strategy: Palladium-Catalyzed
Miyaura Borylation
The most prevalent and efficient method for synthesizing pyridinylboronic acids is the

palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, a transformation

known as the Miyaura borylation.[1] This approach offers high functional group tolerance and

generally proceeds with excellent yields.

The synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid follows a two-step

sequence:

Borylation: A 3-halo-6-(dimethylamino)-4-methylpyridine precursor is coupled with

bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst and a base to form

the corresponding pinacol boronic ester.

Hydrolysis: The resulting boronic ester is hydrolyzed under acidic or basic conditions to yield

the final boronic acid.

Reaction Mechanism: The Catalytic Cycle
The Miyaura borylation proceeds via a well-established catalytic cycle involving a palladium(0)

species.[2]

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-halo-6-

(dimethylamino)-4-methylpyridine, forming a Pd(II) intermediate.
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Transmetalation: The halide on the Pd(II) complex is exchanged with the boryl group from

bis(pinacolato)diboron. This step is facilitated by a base (e.g., potassium acetate), which

activates the diboron reagent.

Reductive Elimination: The desired (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid
pinacol ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Pd(0)L_n

Oxidative
Addition

3-Halo-6-(Me₂N)-4-Me-Pyridine

Ar-Pd(II)-X

Transmetalation

B₂Pin₂ Base (KOAc)

Ar-Pd(II)-BPin

Reductive
Elimination

 Catalyst
Regeneration

(6-(Me₂N)-4-Me-Py-3-yl)BPin
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Fig 1. Catalytic cycle for Miyaura Borylation.

Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous

pyridinylboronic acid syntheses.[1][2] Researchers must adapt and optimize conditions based

on their specific starting materials and laboratory capabilities.

Part A: Synthesis of (6-(Dimethylamino)-4-methylpyridin-
3-yl)boronic acid pinacol ester

Reagent M.W. Amount Moles Equiv.

3-Bromo-6-

(dimethylamino)-

4-methylpyridine

215.09 5.00 g 23.2 mmol 1.0

Bis(pinacolato)di

boron (B₂Pin₂)
253.94 7.08 g 27.9 mmol 1.2

[1,1'-

Bis(diphenylphos

phino)ferrocene]

dichloropalladiu

m(II)

(Pd(dppf)Cl₂)

731.73 569 mg 0.78 mmol 0.03

Potassium

Acetate (KOAc)
98.14 6.84 g 69.7 mmol 3.0

1,4-Dioxane

(anhydrous)
88.11 100 mL - -

Procedure:

Inert Atmosphere Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped

with a magnetic stir bar, condenser, and nitrogen inlet, add 3-bromo-6-(dimethylamino)-4-

methylpyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

Solvent and Degassing: Add anhydrous 1,4-dioxane (100 mL). Degas the resulting mixture

by bubbling argon or nitrogen through it for 15-20 minutes while stirring. Alternatively, use

three freeze-pump-thaw cycles.

Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere and stir vigorously

overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

Work-up: After the reaction is complete (disappearance of starting material), cool the mixture

to room temperature. Filter the mixture through a pad of Celite to remove the palladium

catalyst and inorganic salts, washing the pad with ethyl acetate.

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl

acetate and wash with water and then brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo. Purify the crude product by column chromatography on silica gel to

afford the pure pinacol ester.

Part B: Hydrolysis to (6-(Dimethylamino)-4-
methylpyridin-3-yl)boronic acid
Procedure:

Dissolution: Dissolve the purified pinacol ester from Part A in a mixture of acetone and 1 M

aqueous HCl.

Hydrolysis: Stir the solution at room temperature for 2-4 hours. The boronic acid may

precipitate from the solution.

Isolation: If a precipitate forms, collect it by filtration. If not, adjust the pH of the solution to

~4-5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Purification: The resulting precipitate is collected by vacuum filtration, washed with cold

water and a minimal amount of diethyl ether, and then dried under high vacuum to yield the

final (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid.
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Fig 2. Experimental workflow for the synthesis.

Application in Suzuki-Miyaura Cross-Coupling
The synthesized (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid is now ready for use

as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8][9] It can be coupled

with a wide variety of aryl or vinyl halides/triflates to generate more complex molecular

architectures. The general catalytic cycle is analogous to the borylation reaction, involving

oxidative addition, transmetalation (this time with the boronic acid), and reductive elimination to

form the new C-C bond.[2]
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Fig 3. General catalytic cycle for Suzuki-Miyaura Coupling.

Conclusion
The synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid via Miyaura

borylation is a robust and reliable method for producing this valuable synthetic intermediate. By
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understanding the underlying mechanistic principles and adhering to a carefully planned

experimental protocol, researchers can efficiently access this compound for subsequent use in

Suzuki-Miyaura cross-coupling reactions, thereby enabling the construction of novel and

complex molecular targets for pharmaceutical and material science applications. Strict

adherence to safety protocols is essential throughout the synthesis and handling of these

organoboron compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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